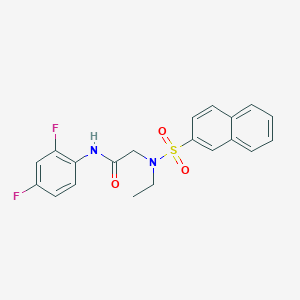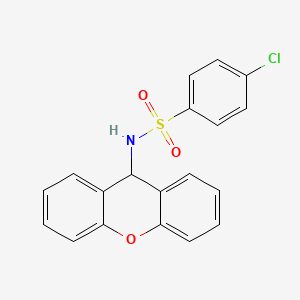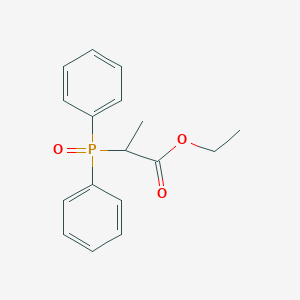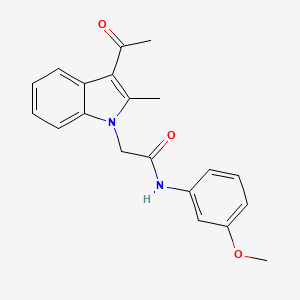
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide, also known as TBN-IA, is a small molecule compound that has been studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide has also been found to inhibit the activity of JAK2, a tyrosine kinase that is involved in autoimmune disorders. Additionally, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide has been found to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and play a role in cancer.
Biochemical and Physiological Effects:
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide has been found to exhibit a range of biochemical and physiological effects. In cancer research, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation research, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines. In autoimmune disorder research, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide has been found to inhibit T cell activation and the production of autoantibodies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide is its ability to inhibit multiple enzymes and signaling pathways, making it a potentially effective therapeutic agent for a range of diseases. Additionally, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide has been found to exhibit low toxicity in animal studies, suggesting that it may be safe for human use. However, one limitation of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide is its relatively low solubility in aqueous solutions, which may limit its effectiveness in certain applications.
Orientations Futures
There are a number of future directions for N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide research. One area of interest is the development of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide analogs with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide and to identify its molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide in humans, particularly in the treatment of cancer, inflammation, and autoimmune disorders.
Méthodes De Synthèse
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide can be synthesized using a multi-step process. The first step involves the reaction of tert-butylacetylene with 2-bromo-1,1,2-trifluoroethane to form 1-tert-butyl-4,4,4-trifluoro-1-butene. This intermediate is then reacted with 2-mercaptothiophenol to form 6-tert-butyl-3-mercapto-4,5,6,7-tetrahydro-1-benzothiophene. The final step involves the reaction of this intermediate with isonicotinoyl chloride to form N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide.
Applications De Recherche Scientifique
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide has been studied for its potential therapeutic applications in a range of diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide has been found to exhibit anti-proliferative and pro-apoptotic effects in cancer cell lines, including breast cancer, lung cancer, and leukemia. In inflammation research, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In autoimmune disorder research, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide has been found to inhibit the activation of T cells and the production of autoantibodies.
Propriétés
IUPAC Name |
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-19(2,3)13-4-5-14-15(11-20)18(24-16(14)10-13)22-17(23)12-6-8-21-9-7-12/h6-9,13H,4-5,10H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRENOCAMJWBHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(2-methoxy-4-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4926307.png)
![1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)azepane](/img/structure/B4926313.png)
![ethyl 4-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate](/img/structure/B4926325.png)


![3-[(4-chlorophenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4926334.png)
![ethyl 3-[(2-chlorophenyl)amino]-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-3-oxopropanoate](/img/structure/B4926341.png)


![2-chloro-N-({[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4926365.png)
![8,10-dibromo-4-(4-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4926371.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B4926397.png)